molecular formula C12H15BrN4O2 B2658010 4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid CAS No. 1491131-86-2

4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid

Cat. No.: B2658010
CAS No.: 1491131-86-2
M. Wt: 327.182
InChI Key: FTSIDGWRHXBQQM-UHFFFAOYSA-N
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Description

4-bromo-1’-isopropyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid is an organic compound belonging to the bipyrazole family. This compound is characterized by the presence of two pyrazole rings, which are fused together, and a carboxylic acid functional group. The presence of bromine, isopropyl, and methyl groups further adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1’-isopropyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid typically involves multiple steps. One common method starts with the bromination of a suitable pyrazole precursor using N-bromosuccinimide (NBS) in a solvent like methanol . The resulting bromopyrazole is then subjected to further functionalization reactions, such as alkylation and carboxylation, to introduce the isopropyl, methyl, and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1’-isopropyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-1’-isopropyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1’-isopropyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyrazole rings and the carboxylic acid group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-bromo-3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O2/c1-5(2)17-7(4)8(6(3)16-17)10-9(13)11(12(18)19)15-14-10/h5H,1-4H3,(H,14,15)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSIDGWRHXBQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C2=NNC(=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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